molecular formula C20H27N5O3S2 B2773730 N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 898445-00-6

N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2773730
CAS No.: 898445-00-6
M. Wt: 449.59
InChI Key: DVHSRIGBQPNGMK-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a thiazole ring, a morpholine group, and a cyclopentapyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the morpholine group and the cyclopentapyrimidine core. Key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Attachment of the morpholine group via nucleophilic substitution.
  • Construction of the cyclopentapyrimidine core through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and other functional groups may be susceptible to oxidation under appropriate conditions.

    Reduction: Reduction reactions may target the oxo group or other reducible sites within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at reactive sites such as the thiazole ring or the morpholine group.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating signaling pathways, or altering the structure and function of biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazole derivatives, morpholine-containing molecules, and cyclopentapyrimidine analogs. Examples include:

  • Thiazole-based drugs such as thiamine (vitamin B1) and ritonavir.
  • Morpholine derivatives like morphine and its analogs.
  • Cyclopentapyrimidine compounds used in medicinal chemistry.

Uniqueness

The uniqueness of N-(4-methyl-1,3-thiazol-2-yl)-2-({1-[3-(morpholin-4-yl)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S2/c1-14-12-30-19(21-14)22-17(26)13-29-18-15-4-2-5-16(15)25(20(27)23-18)7-3-6-24-8-10-28-11-9-24/h12H,2-11,13H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHSRIGBQPNGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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